molecular formula C16H22N2O2 B7499509 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide

Cat. No. B7499509
M. Wt: 274.36 g/mol
InChI Key: NXBPQXGMHPEXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's disease. LMTX has been shown to have potential therapeutic benefits in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves the inhibition of tau protein aggregation and the promotion of its clearance from the brain. Tau protein is known to form neurofibrillary tangles in the brain, which are a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to disrupt the formation of these tangles and promote the clearance of existing ones, which may help to slow down the progression of these diseases.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of tau protein in the brain, improve cognitive function, and reduce neuroinflammation. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to be well-tolerated in preclinical models, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide for lab experiments is its ability to reduce tau protein aggregation, which is a key pathological feature of Alzheimer's disease and other neurodegenerative disorders. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation, which may have implications for the treatment of these diseases. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide is that it has not yet been extensively studied in clinical trials, so its efficacy and safety in humans are not yet fully understood.

Future Directions

There are a number of future directions for the development of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide and other tau protein aggregation inhibitors. These include the evaluation of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide in clinical trials, the development of more potent and selective tau protein aggregation inhibitors, and the identification of biomarkers that can be used to track the progression of neurodegenerative diseases. Additionally, there is a need to better understand the underlying mechanisms of tau protein aggregation and clearance, which may lead to the development of new therapeutic strategies for these diseases.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide involves a multi-step process that includes the reaction of 2,3-dihydro-1H-inden-5-amine with 4-hydroxypiperidine, followed by acylation with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has been extensively studied in preclinical models of Alzheimer's disease and other neurodegenerative disorders. It has been shown to have potential therapeutic benefits by reducing the accumulation of tau protein in the brain, which is a hallmark of these diseases. N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide has also been shown to improve cognitive function and reduce neuroinflammation in preclinical studies.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-15-6-8-18(9-7-15)11-16(20)17-14-5-4-12-2-1-3-13(12)10-14/h4-5,10,15,19H,1-3,6-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBPQXGMHPEXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.